Cas no 1484-17-9 (S-Ethyl thiobenzoate)

S-Ethyl thiobenzoate structure
Product Name:S-Ethyl thiobenzoate
CAS No:1484-17-9
Molecular Formula:C9H10OS
Molecular Weight:166.2401
MDL:MFCD00040060
CID:903815
PubChem ID:480027
S-Ethyl thiobenzoate Properties
Names and Identifiers
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- S-Ethyl thiobenzoate
- S-ethyl benzenecarbothioate
- Thiobenzoic acid S-ethyl ester
- 1484-17-9
- S-Ethyl benzenecarbothioate #
- MFCD00040060
- DTXSID50333072
- SCHEMBL1641518
- Benzenecarbothioic acid, S-ethyl ester
- Benzoic acid, thio-, S-ethyl ester
- XZJPOQGUMFRLEW-UHFFFAOYSA-N
-
- MDL: MFCD00040060
- InChIKey: XZJPOQGUMFRLEW-UHFFFAOYSA-N
- Inchi: InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- SMILES: CCSC(=O)c1ccccc1
Computed Properties
- Exact Mass: 166.0453
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 166.04523611g/mol
- Heavy Atom Count: 11
- Complexity: 128
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.7
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 17.07
S-Ethyl thiobenzoate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB278529-1 g |
Thiobenzoic acid S-ethyl ester; 98% |
1484-17-9 | 1g |
€490.00 | |||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9392108-1g |
S-Ethyl benzothioate, 97% |
1484-17-9 | 97% | 1g |
¥1695.00 |
S-Ethyl thiobenzoate Related Literature
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Philip C. Andrews,Victoria L. Blair,Richard L. Ferrero,Peter C. Junk,Lukasz Kedzierski,Roshani M. Peiris Dalton Trans. 2014 43 1279
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2. The kinetics and mechanism of the mercurous ion-promoted hydrolysis of S-thio estersGeeta Patel,Rosemary S. Satchell J. Chem. Soc. Perkin Trans. 2 1979 458
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3. CXXXIII.—The action of the Grignard reagent on certain organo-sulphur compoundsHarry Hepworth,Henry William Clapham J. Chem. Soc. Trans. 1921 119 1188
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4. Acylation. Part XXXV. The silver ion-catalysed n-butaminolysis of S-ethyl thiobenzoate in aqueous solutionsBarbara Boopsingh,D. P. N. Satchell J. Chem. Soc. Perkin Trans. 2 1972 1288
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5. The kinetics and mechanism of the thallium ion-promoted hydrolysis of thiol estersGeeta Patel,Rosemary S. Satchell J. Chem. Soc. Perkin Trans. 2 1980 1403
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6. 1081. The reactivity of organophosphorus compounds. Part VIII. The reactions of chloramine-T with triethyl phosphorothiolate and related compoundsJ. I. G. Cadogan,H. N. Moulden J. Chem. Soc. 1961 5524
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7. Acylation. Part XXXIV. The kinetics and mechanism of metal ion-promoted hydrolysis of S-esters, -acids, and -anhydrides in aqueous solutionD. P. N. Satchell,I. I. Secemski J. Chem. Soc. B 1970 1306
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8. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 15.1 Generation of alkoxycarbonyl(sulfenyl)carbenes and their intramolecular insertion to give alkenyl sulfidesR. Alan Aitken,Jill M. Armstrong,Martin J. Drysdale,Fiona C. Ross,Bruce M. Ryan J. Chem. Soc. Perkin Trans. 1 1999 593
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9. Preparation of 5H-1,4,2-dithiazoles via 1,3-dipolar cycloadditions of nitrile sulphides to thiocarbonyl compounds; the first synthesis of a 3,5-diaryl-1,4,2-dithiazolium saltKwok-Fai Wai,Michael P. Sammes J. Chem. Soc. Chem. Commun. 1988 852
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10. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1484-17-9)S-Ethyl thiobenzoate

Purity:99%
Quantity:1g
Price($):213.0